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UDP-N-acetyl-D-galactosamine 4-sulfate -

UDP-N-acetyl-D-galactosamine 4-sulfate

Catalog Number: EVT-1580885
CAS Number:
Molecular Formula: C17H27N3O20P2S
Molecular Weight: 687.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-N-acetyl-D-galactosamine 4-sulfate is a nucleotide-sugar sulfate. It derives from an UDP-N-acetyl-D-galactosamine. It is a conjugate acid of an UDP-N-acetyl-D-galactosamine 4-sulfate(3-).
Overview

UDP-N-acetyl-D-galactosamine 4-sulfate is a nucleotide sugar derivative that plays a crucial role in various biological processes, particularly in glycosylation reactions. It is classified as a sulfated sugar nucleotide, which is essential for the synthesis of glycosaminoglycans and proteoglycans, contributing to cellular signaling and structural integrity of tissues. The compound's chemical formula is C17H24N3O20P2SC_{17}H_{24}N_{3}O_{20}P_{2}S, with a molecular weight of approximately 684.39 Daltons .

Source and Classification

UDP-N-acetyl-D-galactosamine 4-sulfate is synthesized in the human body from uridine diphosphate-N-acetyl-D-galactosamine through sulfation processes facilitated by specific sulfotransferase enzymes. It is classified under various categories including nucleotide sugars and sulfated carbohydrates, which are vital for the biosynthesis of complex carbohydrates .

Synthesis Analysis

Methods and Technical Details

The synthesis of UDP-N-acetyl-D-galactosamine 4-sulfate typically involves the following steps:

  1. Starting Material: The process begins with uridine diphosphate-N-acetyl-D-galactosamine.
  2. Sulfation Reaction: The addition of a sulfate group is catalyzed by UDP-N-acetylgalactosamine-4-sulfate sulfotransferase, an enzyme that transfers sulfate from a donor molecule to the hydroxyl group at the 4-position of the galactosamine moiety.
  3. Purification: Following the reaction, the product is purified using chromatographic techniques to isolate UDP-N-acetyl-D-galactosamine 4-sulfate from other reaction by-products .
Molecular Structure Analysis

Structure and Data

UDP-N-acetyl-D-galactosamine 4-sulfate has a complex molecular structure characterized by:

  • Functional Groups: It contains an acetylamino group, phosphate groups, and a sulfate group.
  • Structural Features: The compound features a pyrimidine ring and multiple hydroxyl groups that facilitate its biological interactions.

The structural representation can be summarized as follows:

  • Chemical Formula: C17H24N3O20P2SC_{17}H_{24}N_{3}O_{20}P_{2}S
  • Molecular Weight: Approximately 684.39 Daltons
  • Monoisotopic Mass: 687.0383840343 Daltons .
Chemical Reactions Analysis

Reactions and Technical Details

UDP-N-acetyl-D-galactosamine 4-sulfate participates in several biochemical reactions:

  1. Glycosylation Reactions: It acts as a donor substrate in glycosylation reactions, where it donates its sugar moiety to acceptor molecules, forming glycosidic bonds.
  2. Sulfation Reactions: The compound itself can undergo further sulfation or be involved in the synthesis of other sulfated carbohydrates.

The enzymatic activity of UDP-N-acetylgalactosamine-4-sulfate sulfotransferase is critical for these processes, ensuring proper modification of glycoproteins and proteoglycans .

Mechanism of Action

Process and Data

The mechanism of action for UDP-N-acetyl-D-galactosamine 4-sulfate primarily revolves around its role in glycosylation:

  1. Binding: The compound binds to specific enzymes that facilitate glycosylation.
  2. Transfer: During the reaction, the sugar moiety is transferred to an acceptor molecule, often a protein or lipid, resulting in modified biomolecules that play essential roles in cell signaling and structural functions.

This process is crucial for maintaining cellular functions and interactions within tissues .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of UDP-N-acetyl-D-galactosamine 4-sulfate include:

  • Density: Approximately 1.96g/cm31.96\,g/cm^3
  • Boiling Point: Not available
  • Melting Point: Not available
  • Index of Refraction: 1.6611.661
  • Exact Mass: 687.03800687.03800 .

These properties are important for understanding its behavior in biological systems and during laboratory manipulations.

Applications

Scientific Uses

UDP-N-acetyl-D-galactosamine 4-sulfate has significant applications in various scientific fields:

  • Biochemical Research: It is used in studies related to glycoprotein synthesis and modifications.
  • Pharmaceutical Development: Understanding its role can aid in drug design targeting specific glycosylation pathways.
  • Diagnostic Tools: Its derivatives may be utilized as biomarkers for certain diseases related to glycosylation defects.
Biosynthesis and Metabolic Pathways of UDP-N-acetyl-D-galactosamine 4-sulfate

Enzymatic Sulfation Mechanisms

Role of UDP-N-acetylgalactosamine-4-sulfate sulfotransferase (EC 2.8.2.7) in Sulfate Transfer

UDP-N-acetylgalactosamine-4-sulfate sulfotransferase (EC 2.8.2.7) catalyzes the transfer of sulfate groups from the universal sulfate donor 3'-phosphoadenylyl sulfate (PAPS) to the 6-hydroxyl position of UDP-N-acetyl-D-galactosamine 4-sulfate. This reaction yields the doubly sulfated product UDP-N-acetyl-D-galactosamine 4,6-bissulfate and the byproduct adenosine 3',5'-bisphosphate [1] [6]. This enzyme belongs to the sulfotransferase family and operates in the Golgi apparatus, where it modifies glycosaminoglycan (GAG) precursors during chondroitin sulfate and dermatan sulfate biosynthesis [6] [7]. The reaction is critical for introducing structural diversity in GAG chains, influencing their ligand-binding properties and biomechanical functions.

Table 1: Enzymes Involved in Sulfation of UDP-N-acetyl-D-galactosamine Derivatives

EnzymeEC NumberReaction CatalyzedProduct
UDP-N-acetylgalactosamine-4-sulfate sulfotransferase2.8.2.7Transfers sulfate to C6 of UDP-GalNAc4SUDP-GalNAc 4,6-bissulfate
N-acetylgalactosamine-4-sulfatase3.1.6.12Hydrolyzes 4-sulfate groups from GalNAc4S in GAGsDesulfated GAG chains
N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase2.8.2.-Transfers sulfate to C6 of terminal GalNAc4S in chondroitin sulfateChondroitin sulfate E units

Substrate Specificity and Kinetic Analysis of Sulfotransferase Activity

The sulfotransferase exhibits strict specificity for UDP-N-acetyl-D-galactosamine 4-sulfate as the sulfate acceptor and PAPS as the sulfate donor. Kinetic studies reveal a Km value in the micromolar range for UDP-N-acetyl-D-galactosamine 4-sulfate, indicating high substrate affinity [6]. The enzyme shows negligible activity toward unsulfated UDP-N-acetylgalactosamine or other nucleotide sugars. Notably, its activity is influenced by pH and Ca2+ concentration; acidic pH or elevated Ca2+ shifts preference toward sulfating interior rather than terminal GalNAc4S residues in GAG chains [7]. This conformational sensitivity enables context-dependent modification of GAG structures.

Table 2: Kinetic Parameters of Sulfotransferase Activity

SubstrateKm (μM)Vmax (nmol/min/mg)Optimal pHCofactors
UDP-N-acetyl-D-galactosamine 4-sulfate8.5 ± 0.915.2 ± 1.37.0None
3'-Phosphoadenylyl sulfate (PAPS)2.1 ± 0.314.8 ± 1.17.0None
Chondroitin sulfate (terminal GalNAc4S)12.4 ± 1.59.7 ± 0.86.5Ca2+ (2-3 mM)

Interplay with UDP-N-acetyl-α-D-galactosamine:polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts)

Coordinated Action in Mucin-Type O-Glycosylation Initiation

UDP-N-acetyl-D-galactosamine 4-sulfate intersects with mucin-type O-glycosylation through its metabolic relationship with unsulfated UDP-GalNAc—the substrate for polypeptide N-acetylgalactosaminyltransferases (GalNAc-Ts). These enzymes (e.g., ppGalNAc-Ts or PGANTs) initiate O-glycosylation by transferring GalNAc from UDP-GalNAc to serine/threonine residues of protein substrates [3] [8]. While GalNAc-Ts primarily use unsulfated UDP-GalNAc, sulfated precursors like UDP-GalNAc4S may influence glycoprotein maturation by competing with unsulfated precursors or serving as reservoirs for sulfatases. The spatial segregation of sulfotransferases (Golgi) and GalNAc-Ts (Golgi) allows sequential modification: GalNAc-Ts establish O-glycan initiation sites, followed by sulfotransferase action on terminal GalNAc residues [3] [8].

Regulatory Mechanisms of Sulfated Precursor Utilization

The utilization of sulfated UDP-GalNAc derivatives is regulated at three levels:

  • Enzyme Hierarchies: Certain GalNAc-T isoforms act as "initiating" transferases that glycosylate unmodified peptides, while others function as "glycopeptide transferases" that extend pre-existing O-glycans. Sulfotransferases preferentially modify GalNAc residues added by initiating transferases [3].
  • Substrate Availability: Synthesis of UDP-GalNAc4S depends on PAPS biosynthesis. PAPS limitation reduces sulfation efficiency, favoring unsulfated O-glycan extensions [6].
  • Tissue-Specific Expression: GalNAc-T isoforms exhibit restricted spatiotemporal expression (e.g., digestive tract-specific isoforms), which coordinates with regional sulfation patterns in mucins [3] [8]. For example, core 3 O-glycans (GlcNAcβ1-3GalNAc-) in intestinal mucins serve as scaffolds for subsequent sulfation.

Table 3: Core Structures in Mucin-Type O-Glycosylation

Core TypeStructureTissue PrevalenceSulfation Potential
Core 1Galβ1-3GalNAcα1-Ser/ThrUbiquitousLow (sialylation preferred)
Core 2GlcNAcβ1-6(Galβ1-3)GalNAcα1-Leukocytes, respiratoryHigh at C6 of GlcNAc/GalNAc
Core 3GlcNAcβ1-3GalNAcα1-Ser/ThrDigestive tractHigh at C4/C6 of GalNAc
Core 4GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα1-Colon, bronchiHigh at C6 of GlcNAc

Table 4: Regulatory Factors Influencing Sulfated Precursor Utilization

Regulatory MechanismMolecular EffectFunctional Outcome
PAPS availabilityLimits sulfotransferase reaction rateReduced sulfation of GalNAc residues in GAGs/mucins
pH/Ca2+ shiftsAlters acceptor conformation (e.g., chondroitin sulfate)Altered sulfation site preference (terminal vs. interior)
GalNAc-T isoform expressionDetermines O-glycan initiation sitesTissue-specific sulfation patterns
Glycopeptide transferase activityExtends only non-sulfated Tn antigensExclusion of sulfation from specific glycoproteins

Properties

Product Name

UDP-N-acetyl-D-galactosamine 4-sulfate

IUPAC Name

[(3R,4R,5R,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

Molecular Formula

C17H27N3O20P2S

Molecular Weight

687.4 g/mol

InChI

InChI=1S/C17H27N3O20P2S/c1-6(22)18-10-12(25)14(39-43(32,33)34)7(4-21)37-16(10)38-42(30,31)40-41(28,29)35-5-8-11(24)13(26)15(36-8)20-3-2-9(23)19-17(20)27/h2-3,7-8,10-16,21,24-26H,4-5H2,1H3,(H,18,22)(H,28,29)(H,30,31)(H,19,23,27)(H,32,33,34)/t7-,8-,10-,11-,12-,13-,14+,15-,16?/m1/s1

InChI Key

ITVFJXYJMFKBES-RXKPRGQLSA-N

SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)OS(=O)(=O)O)O

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